molecular formula C37H58O10 B1665424 Acetylcimigenol-3-O-alpha-L-arabinopyranside CAS No. 402513-88-6

Acetylcimigenol-3-O-alpha-L-arabinopyranside

Cat. No.: B1665424
CAS No.: 402513-88-6
M. Wt: 662.8 g/mol
InChI Key: IHEJMZHKJYHVFF-NETQQFODSA-N
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Description

Acetylcimigenol Arabinoside is a triterpene glycoside, a type of natural compound primarily found in plants of the Cimicifuga genus . It is known for its biological activities and is often studied for its potential therapeutic applications.

Scientific Research Applications

Acetylcimigenol Arabinoside has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of triterpene glycosides.

    Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

23-O-Acetylshengmanol-3-o-alpha-L-arabinoside has been found to alleviate lipopolysaccharide-induced acute lung injury through inhibiting IκB/NF-κB and MAPK/AP-1 signaling pathways .

Future Directions

The future directions of research on 23-O-Acetylshengmanol-3-o-alpha-L-arabinoside could involve further exploration of its anti-inflammatory effects and underlying molecular mechanisms in lipopolysaccharide-stimulated acute lung injury .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylcimigenol Arabinoside is typically isolated from natural sources such as Cimicifuga foetida. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The compound can also be synthesized through chemical reactions involving the glycosylation of cimigenol with arabinose under specific conditions.

Industrial Production Methods: Industrial production of Acetylcimigenol Arabinoside involves large-scale extraction from plant materials, followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Types of Reactions:

    Oxidation: Acetylcimigenol Arabinoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Comparison with Similar Compounds

Uniqueness: Acetylcimigenol Arabinoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. This distinct structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable subject of study in various scientific fields .

Properties

IUPAC Name

[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26+,28-,29+,30+,31+,34-,35-,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEJMZHKJYHVFF-NETQQFODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402513-88-6
Record name 23-O-Acetylshengmanol-3-o-alpha-L-arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402513886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-O-ACETYLSHENGMANOL-3-O-.ALPHA.-L-ARABINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408998370C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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